6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS No.:
Cat. No.: VC18388281
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2O3 |
|---|---|
| Molecular Weight | 214.60 g/mol |
| IUPAC Name | 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine |
| Standard InChI | InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)7(4-5)11(12)13/h3-4,10H,1-2H2 |
| Standard InChI Key | VMOMEZPYOGPRPF-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(N1)C=C(C=C2[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine ring system—a six-membered heterocycle containing one oxygen and one nitrogen atom—with partial saturation at the 3,4-positions. The chlorine atom occupies the 6-position, while a nitro group is located at the 8-position. This substitution pattern distinguishes it from simpler benzoxazines, conferring distinct electronic and steric properties.
The molecular formula is C₈H₆ClN₂O₃, with a calculated molecular weight of 213.6 g/mol. Experimental data from related compounds, such as 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid (MW: 241.63 g/mol) , corroborate the expected mass range for this class of molecules.
Synthesis and Derivative Formation
Key Synthetic Routes
The synthesis of benzoxazine derivatives often begins with 2-aminophenol derivatives. For 6-chloro-8-nitro variants, two primary strategies emerge:
Nitration of Chlorinated Precursors
Chlorine can be introduced via electrophilic substitution prior to nitration. For example, reacting 2-amino-4-chlorophenol with chloroacetyl chloride yields a chlorinated benzoxazinone intermediate, which undergoes nitration using mixed acids (HNO₃/H₂SO₄) .
Reduction of Nitro Ethers
Nitro groups may be introduced via alkylation of nitrophenoxides. A reported method involves treating 2-bromoesters with potassium 4-chloro-2-nitrophenoxide, followed by reduction with Fe/AcOH or Zn/NH₄Cl to form the benzoxazine core .
Yield Optimization
Reaction conditions critically impact yields:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | >70% above 90°C |
| Solvent | Methyl isobutyl ketone | Maximizes purity |
| Catalyst | NaHCO₃ (aqueous) | Prevents hydrolysis |
Data adapted from fused benzoxazine syntheses .
Physicochemical Properties
Thermal Stability
Benzoxazines are renowned for thermal resistance. The nitro and chloro substituents enhance stability via electron-withdrawing effects, as evidenced by thermogravimetric analysis (TGA) of analogous compounds showing decomposition temperatures exceeding 250°C .
Solubility and Reactivity
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Solubility: Poor in polar solvents (water, ethanol) but soluble in DMF and DMSO.
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Reactivity: The nitro group facilitates electrophilic substitution at the 5-position, while the chlorine atom is susceptible to nucleophilic displacement .
Biological Activity and Applications
Materials Science Applications
The thermal stability and curing properties of benzoxazines make them attractive for:
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High-Temperature Polymers: Benzoxazine resins exhibit glass transition temperatures (Tg) > 200°C .
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Flame Retardants: Chlorine and nitro groups synergistically reduce flammability in polymer blends .
Comparative Analysis with Structural Analogs
The table below contrasts 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine with key analogs:
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (40–60%) due to side reactions during nitration. Catalyst screening (e.g., zeolites for regioselectivity) could improve efficiency .
Underexplored Applications
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Catalysis: Nitrobenzoxazines as ligands in transition-metal complexes.
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Energetic Materials: Nitro groups may enhance energy density in propellant formulations.
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